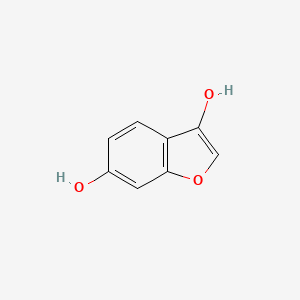![molecular formula C19H16ClNO2 B12883229 2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde CAS No. 648897-06-7](/img/structure/B12883229.png)
2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C19H16ClNO2, is characterized by the presence of a quinoline ring substituted with a chloro group, an isopropoxy group, and a benzaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Another approach involves the use of aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted reactions and solvent-free conditions can be particularly advantageous in industrial settings due to their green chemistry principles and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzoic acid.
Reduction: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzyl alcohol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The quinoline scaffold allows it to participate in various biochemical processes, including inhibition of enzymes and interaction with DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline scaffold.
Quinoline-8-carbaldehyde: Another quinoline derivative with an aldehyde group.
Uniqueness
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropoxy groups, along with the benzaldehyde moiety, makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
Properties
CAS No. |
648897-06-7 |
|---|---|
Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-(5-chloro-8-propan-2-yloxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-19-16(14-7-4-3-6-13(14)11-22)10-17(20)15-8-5-9-21-18(15)19/h3-12H,1-2H3 |
InChI Key |
FQCMMFJVYMARNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C=O)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


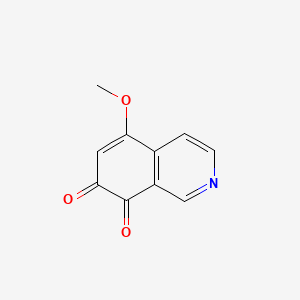
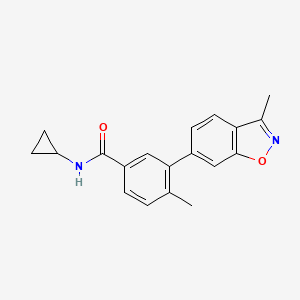
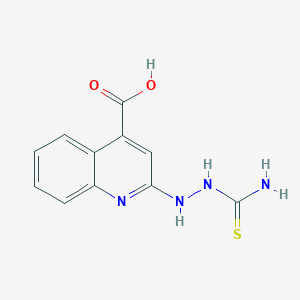
![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
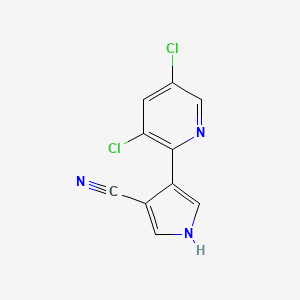
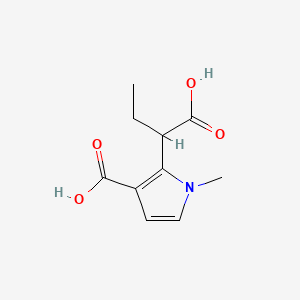
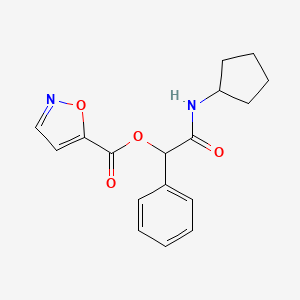
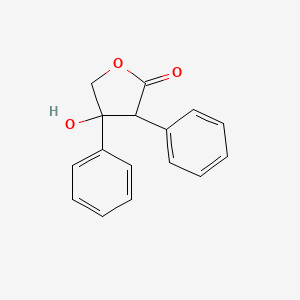
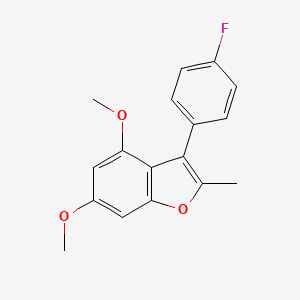
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
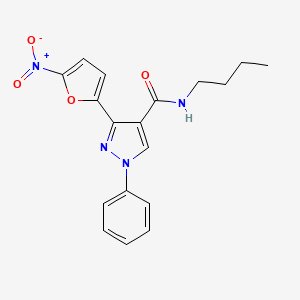
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
